Chlorodiisopropyl(octyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodiisopropyl(octyloxy)silane, also known as CDIPOS, is a chemical compound that belongs to the class of silanes. It is a colorless to yellowish liquid that is primarily used as a coupling agent in various applications. CDIPOS has gained significant attention in recent years due to its unique properties and potential applications in scientific research.
Wirkmechanismus
Chlorodiisopropyl(octyloxy)silane functions as a coupling agent by forming covalent bonds between the substrate and the functional group of Chlorodiisopropyl(octyloxy)silane. The silane group of Chlorodiisopropyl(octyloxy)silane reacts with the hydroxyl groups on the substrate surface, forming a stable chemical bond. This results in improved adhesion properties and surface modification.
Biochemical and Physiological Effects:
Chlorodiisopropyl(octyloxy)silane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound with low toxicity levels. Chlorodiisopropyl(octyloxy)silane is not known to have any significant adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorodiisopropyl(octyloxy)silane has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available. Chlorodiisopropyl(octyloxy)silane is also easy to handle and has a long shelf life. However, Chlorodiisopropyl(octyloxy)silane may have limitations in certain applications due to its low solubility in water and some organic solvents.
Zukünftige Richtungen
Chlorodiisopropyl(octyloxy)silane has several potential future directions for research and development. One possible direction is the synthesis of Chlorodiisopropyl(octyloxy)silane derivatives with improved properties such as increased solubility and reactivity. Another direction is the development of new applications for Chlorodiisopropyl(octyloxy)silane in areas such as drug delivery and tissue engineering. Further research is needed to fully understand the potential applications of Chlorodiisopropyl(octyloxy)silane in various scientific research areas.
Wissenschaftliche Forschungsanwendungen
Chlorodiisopropyl(octyloxy)silane has been extensively studied for its potential applications in various scientific research areas such as surface modification, polymer synthesis, and biomaterials. Chlorodiisopropyl(octyloxy)silane has been shown to be an effective coupling agent for improving the adhesion properties of various substrates, including metals, ceramics, and polymers. It has also been used as a surface modifier for enhancing the hydrophobicity of surfaces.
Eigenschaften
CAS-Nummer |
184719-55-9 |
---|---|
Molekularformel |
C14H31ClOSi |
Molekulargewicht |
278.93 g/mol |
IUPAC-Name |
chloro-octoxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H31ClOSi/c1-6-7-8-9-10-11-12-16-17(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 |
InChI-Schlüssel |
OMSAPTKJUUEJEM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCO[Si](C(C)C)(C(C)C)Cl |
Kanonische SMILES |
CCCCCCCCO[Si](C(C)C)(C(C)C)Cl |
Synonyme |
Silane, chlorobis(1-Methylethyl)(octyloxy)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.